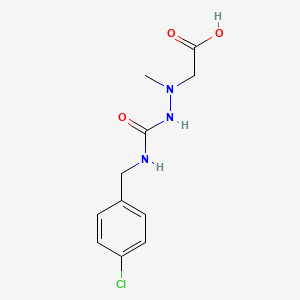
2-(2-((4-Chlorobenzyl)carbamoyl)-1-methylhydrazinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((4-Chlorobenzyl)carbamoyl)-1-methylhydrazinyl)acetic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzyl group, a carbamoyl group, and a hydrazinyl group attached to an acetic acid moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Chlorobenzyl)carbamoyl)-1-methylhydrazinyl)acetic acid typically involves the reaction of 4-chlorobenzylamine with methylhydrazine, followed by the introduction of an acetic acid moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((4-Chlorobenzyl)carbamoyl)-1-methylhydrazinyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable solvents and catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups replacing the chlorobenzyl moiety.
Aplicaciones Científicas De Investigación
2-(2-((4-Chlorobenzyl)carbamoyl)-1-methylhydrazinyl)acetic acid has several scientific research applications, including:
Chemistry: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases. Its unique structure allows it to interact with specific molecular targets, making it a valuable lead compound in drug discovery.
Industry: In industrial applications, the compound can be used as a building block for the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-((4-Chlorobenzyl)carbamoyl)-1-methylhydrazinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, triggering signaling cascades that lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(2-((4-Chlorobenzyl)carbamoyl)-1-methylhydrazinyl)acetic acid can be compared with other similar compounds, such as:
N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides: These compounds also contain a chlorobenzyl group and a hydrazinyl group, but differ in the presence of additional substituents on the phenyl ring.
Indole derivatives:
Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and can undergo various chemical transformations, similar to the reactivity of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Propiedades
Fórmula molecular |
C11H14ClN3O3 |
|---|---|
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
2-[[(4-chlorophenyl)methylcarbamoylamino]-methylamino]acetic acid |
InChI |
InChI=1S/C11H14ClN3O3/c1-15(7-10(16)17)14-11(18)13-6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,16,17)(H2,13,14,18) |
Clave InChI |
ILISLNNWRFLZGH-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)NC(=O)NCC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


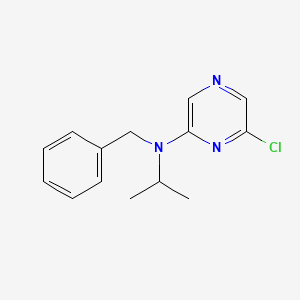
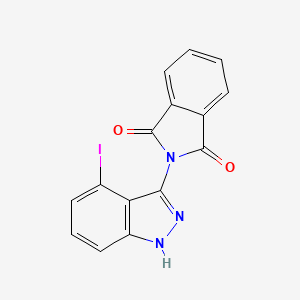
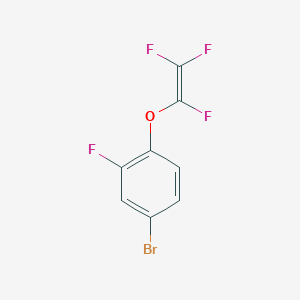
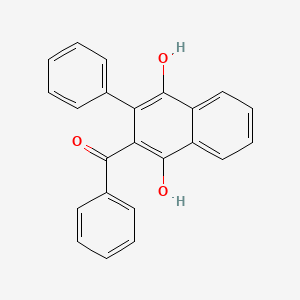
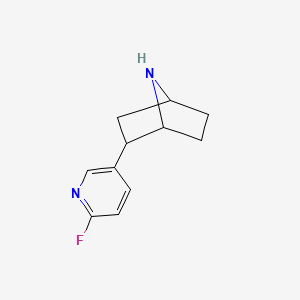
![Methyl 3-{2-[4-(chlorosulfonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B8543149.png)
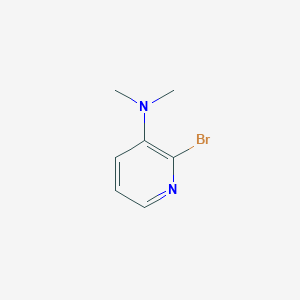
![Tert-butyl (3-amino-4'-fluoro-[1,1'-biphenyl]-4-YL)carbamate](/img/structure/B8543161.png)
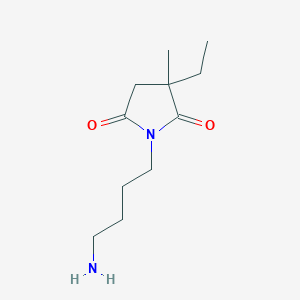
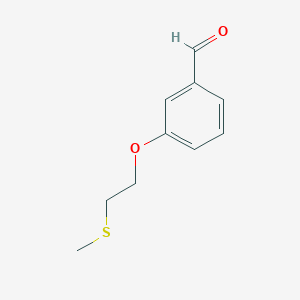
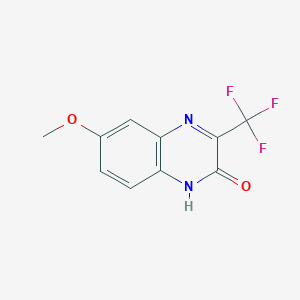
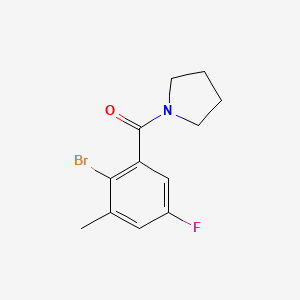
![3-Azabicyclo[3.2.1]octan-6-one ethylene ketal](/img/structure/B8543206.png)
![1-[3-(o-Methylphenyl)propyl]piperazine](/img/structure/B8543213.png)
